

# The Versatile Building Block: A Technical Guide to 3-Cyano-4-fluorophenol

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## Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzonitrile

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An In-depth Exploration of the Synthesis, Properties, and Applications of **2-Fluoro-5-hydroxybenzonitrile** for Researchers and Drug Development Professionals

## Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorinated synthons are highly sought after for their ability to modulate physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Among these, 3-Cyano-4-fluorophenol, systematically known by its IUPAC name **2-Fluoro-5-hydroxybenzonitrile**, stands out as a pivotal intermediate. Its unique arrangement of a nitrile, a hydroxyl group, and a fluorine atom on a benzene ring provides a versatile platform for a multitude of chemical transformations, making it an invaluable tool in the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This technical guide provides a comprehensive overview of **2-Fluoro-5-hydroxybenzonitrile**, from its fundamental properties to its synthesis and critical applications in drug discovery.

## Chemical Identity and Properties

IUPAC Name: **2-Fluoro-5-hydroxybenzonitrile**<sup>[1][2]</sup>

Synonyms: 3-Cyano-4-fluorophenol, 5-Hydroxy-2-fluorobenzonitrile

CAS Number: 104798-53-0<sup>[2]</sup>

The strategic placement of the electron-withdrawing cyano and fluoro groups, along with the hydrogen-bonding capabilities of the hydroxyl group, imparts a unique electronic and steric profile to the molecule. These features are critical in directing its reactivity and in its interactions with biological targets.

## Physicochemical Data

A summary of the key physicochemical properties of **2-Fluoro-5-hydroxybenzonitrile** is presented in the table below. This data is essential for its handling, reaction setup, and for predicting its behavior in various solvent systems.

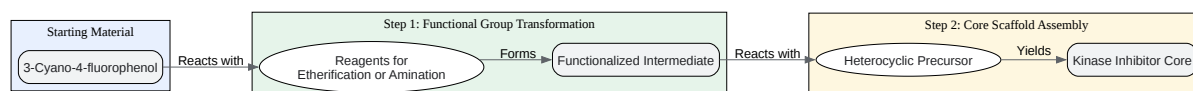
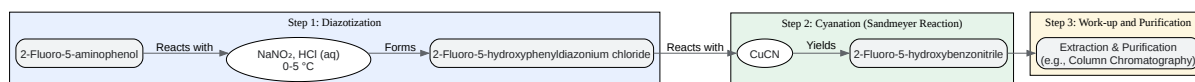
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNO	[2]
Molecular Weight	137.11 g/mol	[2]
Appearance	Solid	
Boiling Point	98-108 °C	
Storage Temperature	Ambient	

## Synthesis of 2-Fluoro-5-hydroxybenzonitrile

While multiple synthetic routes can be envisaged for the preparation of **2-Fluoro-5-hydroxybenzonitrile**, a common and effective strategy involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a variety of functional groups.[3][4] This approach offers a reliable method for introducing the cyano group onto the fluorinated phenolic ring system.

A plausible synthetic pathway commences from 2-fluoro-5-aminophenol. The amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then subjected to a copper(I) cyanide-catalyzed cyanation, yielding the desired **2-Fluoro-5-hydroxybenzonitrile**.

## Experimental Workflow: Sandmeyer Reaction



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